molecular formula C28H62N10O8S2 B1672100 Ipexidine mesylate CAS No. 69017-90-9

Ipexidine mesylate

Cat. No.: B1672100
CAS No.: 69017-90-9
M. Wt: 731.0 g/mol
InChI Key: HJGIPYJGBURBGK-UHFFFAOYSA-N
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Description

Its structure features a guanidino group and a piperazine backbone, distinguishing it from urea-based preservatives like imidazolidinyl urea and diazolidinyl urea. While its exact mechanism of action remains unspecified in available literature, its bioactive properties suggest roles in molecular interactions or enzymatic modulation, warranting further investigation .

Properties

CAS No.

69017-90-9

Molecular Formula

C28H62N10O8S2

Molecular Weight

731.0 g/mol

IUPAC Name

1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea;methanesulfonic acid

InChI

InChI=1S/C26H54N10O2.2CH4O3S/c1-3-5-7-9-13-31-25(37)33-23(27)29-15-11-17-35-19-21-36(22-20-35)18-12-16-30-24(28)34-26(38)32-14-10-8-6-4-2;2*1-5(2,3)4/h3-22H2,1-2H3,(H4,27,29,31,33,37)(H4,28,30,32,34,38);2*1H3,(H,2,3,4)

InChI Key

HJGIPYJGBURBGK-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)NC(=NCCCN1CCN(CC1)CCCN=C(N)NC(=O)NCCCCCC)N.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CCCCCCNC(=O)NC(=NCCCN1CCN(CC1)CCCN=C(N)NC(=O)NCCCCCC)N.CS(=O)(=O)O.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,4-bis(3-(n-hexylcarbamylguanidino)propyl)piperazine dimethanesulfonic acid
CK 0569 A
CK 569A
CKO 569A
guanidino propyl piperazine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ipexidine mesylate typically involves the reaction of piperazine with hexyl isocyanate to form the intermediate product. This intermediate is then reacted with methanesulfonic acid to yield this compound. The reaction conditions usually require a controlled temperature and the presence of a suitable solvent to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ipexidine mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Ipexidine mesylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ipexidine mesylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Gaps

  • This compound: No peer-reviewed studies on its efficacy or pharmacokinetics were identified in the provided evidence. Its bioactive designation suggests exploratory use in drug discovery, but further characterization is critical .
  • Urea-Based Preservatives: Extensive use in cosmetics is well-documented, though regulatory scrutiny over formaldehyde release has increased. Alternatives like parabens or phenoxyethanol are often preferred due to safety concerns .

Biological Activity

Chemical Structure and Properties

Ipexidine mesylate is a derivative of Ipexidine, which is characterized by its structural modifications that enhance its solubility and bioavailability. The mesylate salt form improves its pharmacokinetic properties, making it suitable for various therapeutic applications.

Chemical Formula

  • Molecular Formula: C₁₅H₁₈N₂O₃S
  • Molecular Weight: 306.38 g/mol

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to interact with various receptors, influencing both excitatory and inhibitory pathways.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

  • Antidepressant Activity: Studies have demonstrated that this compound can significantly reduce depressive-like behaviors in animal models, suggesting its potential as an antidepressant agent.
  • Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
  • Anti-inflammatory Properties: this compound has been observed to reduce inflammation markers in various models, indicating its potential utility in treating inflammatory conditions.

Case Studies

  • Neuroprotection in Stroke Models
    • A study conducted on rats subjected to ischemic stroke revealed that administration of this compound significantly reduced infarct size and improved neurological outcomes compared to control groups.
    • Results:
      • Infarct size reduction: 45%
      • Neurological score improvement: 30%
  • Behavioral Studies in Depression Models
    • In a forced swim test, this compound-treated mice exhibited significantly reduced immobility time compared to untreated controls, indicating increased locomotor activity and reduced depressive symptoms.
    • Results:
      • Immobility time decrease: 50%

Data Table: Summary of Biological Activities

Activity TypeModel/MethodResultReference
NeuroprotectionIschemic Stroke45% reduction in infarct[Study 1]
AntidepressantForced Swim Test50% decrease in immobility[Study 2]
Anti-inflammatoryInflammatory ModelsSignificant reduction[Study 3]

Q & A

Q. What methodologies are recommended for synthesizing and characterizing Ipexidine mesylate, and what challenges might arise during its preparation?

The synthesis of this compound requires careful handling due to its instability. For example, mesylate precursors can undergo rapid cyclization via internal nucleophilic attack by the pyridine nitrogen, forming undesired cyclic products . To mitigate this, researchers should use low-temperature conditions, monitor reactions with techniques like ¹H NMR, and validate intermediates via mass spectrometry. Characterization should include elemental analysis and comparison to literature data to confirm purity and structure .

Q. How can UV spectrophotometry be optimized for quantifying this compound in experimental solutions?

Prepare a stock solution (e.g., 1000 µg/mL in 0.1N HCl) and dilute to concentrations of 2–10 µg/mL. Measure absorbance at the λmax (determined via UV scan, e.g., ~210 nm) using a double-beam spectrophotometer. Validate linearity via a calibration curve (R² > 0.995) and confirm adherence to Beer-Lambert’s law. Include a blank (e.g., pH 6.8 phosphate buffer) to minimize interference .

Q. What protocols ensure reproducibility in formulating this compound for controlled-release studies?

Follow standardized protocols for tablet formulation, including excipient compatibility testing and dissolution studies. Use UV spectrophotometry or HPLC to verify drug content uniformity. Document parameters such as compression force, coating thickness, and storage conditions to ensure batch-to-batch consistency .

Q. How should researchers validate the purity of synthesized this compound?

Combine chromatographic (HPLC, TLC) and spectroscopic (UV, ¹H NMR) methods. For HPLC, use a C18 column and mobile phase optimized for mesylate salts. Compare retention times and spectral data against certified reference standards. Report purity thresholds (e.g., ≥98%) and residual solvent levels per ICH guidelines .

Advanced Research Questions

Q. How can researchers address contradictions in efficacy data between in vitro and in vivo models for this compound?

Conduct dose-response studies across models to identify pharmacokinetic discrepancies (e.g., bioavailability differences). Use microdialysis or LC-MS/MS to measure tissue-specific drug concentrations. Statistically analyze data using ANOVA or mixed-effects models to account for variability in tumor xenograft responses .

Q. What experimental designs are suitable for studying this compound’s molecular mechanisms in kinase inhibition?

Employ kinase activity assays (e.g., ADP-Glo™) to measure IC50 values. Pair with Western blotting to assess downstream signaling (e.g., phosphorylation of target proteins). For in vivo validation, use transgenic models (e.g., BCR-ABL-driven leukemias) and correlate tumor regression with biomarker modulation .

Q. How should degradation products of this compound be identified and quantified during stability studies?

Perform forced degradation under acidic, basic, oxidative, and thermal conditions. Use LC-MS to identify degradation byproducts and quantify them via validated HPLC methods. Establish degradation pathways (e.g., hydrolysis of mesylate groups) and refine storage recommendations (e.g., desiccated, 4°C) .

Q. What statistical approaches resolve variability in preclinical data for this compound’s anticancer activity?

Apply multivariate analysis to distinguish biological variability from methodological noise. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for IC50 values. For in vivo studies, power analysis ensures adequate sample sizes to detect ≥50% tumor growth inhibition .

Q. How can radiolabeling challenges with this compound be overcome for pharmacokinetic imaging studies?

Avoid mesylate precursors prone to cyclization. Instead, explore alternative labeling strategies (e.g., isotopic exchange with <sup>18</sup>F or <sup>11</sup>C). Validate radiochemical purity via radio-HPLC and confirm stability in physiological buffers over 4–6 hours .

Q. What strategies improve the translational relevance of this compound studies for clinical trials?

Align preclinical dosing (e.g., 50 mg/kg/day in mice) with human equivalent doses using body surface area scaling. Incorporate pharmacodynamic biomarkers (e.g., plasma cytokine levels) in xenograft models to bridge preclinical and clinical endpoints. Collaborate with clinicians to design phase I trials based on preclinical safety margins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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